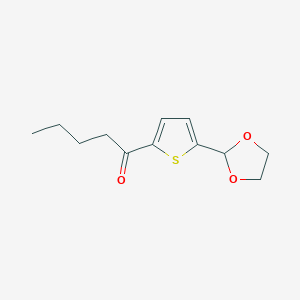

Butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

描述

属性

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3S/c1-2-3-4-9(13)10-5-6-11(16-10)12-14-7-8-15-12/h5-6,12H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFIKHCGQMFRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641874 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-86-3 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of Butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone generally follows a multi-step process:

Step 1: Formation of the 1,3-dioxolane ring

This is typically achieved by acetalization of an aldehyde or ketone precursor with ethylene glycol under acidic conditions. The reaction forms a stable cyclic acetal (dioxolane), protecting the carbonyl group and enabling further functionalization.Step 2: Introduction of the thienyl ketone moiety

The thiophene derivative bearing the dioxolane ring is reacted with butyl-containing reagents to form the ketone functionality at the 2-position of the thiophene ring. This can be done via Friedel-Crafts acylation or other acylation methods using butyl acyl chlorides or related reagents.Step 3: Purification

The crude product is purified by distillation, recrystallization, or chromatography to achieve high purity suitable for research or industrial use.

Detailed Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Acetalization | Aldehyde/ketone + ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid), reflux | Forms 1,3-dioxolane ring; water removal drives equilibrium |

| 2 | Friedel-Crafts Acylation | Butyl acyl chloride + thiophene derivative, Lewis acid catalyst (e.g., AlCl3), low temperature | Introduces butyl ketone at 2-position of thiophene |

| 3 | Purification | Recrystallization or chromatography | Ensures product purity and yield |

Industrial Scale Considerations

Industrial synthesis optimizes these steps by:

- Using high-purity starting materials

- Controlling reaction temperature and time precisely

- Employing continuous flow reactors for better heat and mass transfer

- Implementing efficient purification techniques such as distillation under reduced pressure or preparative chromatography to maximize yield and purity.

Research Findings on Preparation Methods

Acetalization Efficiency

Studies show that the acetalization step to form the 1,3-dioxolane ring is highly efficient under acidic catalysis with ethylene glycol, typically yielding over 85% of the cyclic acetal intermediate. The reaction equilibrium is shifted by continuous removal of water, often using molecular sieves or azeotropic distillation.

Friedel-Crafts Acylation Specifics

The Friedel-Crafts acylation of the thiophene ring with butyl acyl chloride proceeds smoothly in the presence of aluminum chloride at temperatures ranging from 0 to 25 °C. Reaction times vary from 2 to 6 hours depending on scale and solvent choice (commonly dichloromethane or chloroform). Side reactions such as polyacylation are minimized by controlling reagent stoichiometry and temperature.

Purification and Yield

Purification by recrystallization from solvents like ethyl acetate or hexane yields the target compound with purity exceeding 98%. Overall yields for the multi-step synthesis range from 60% to 75%, depending on reaction scale and optimization.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acetalization | Aldehyde/ketone + ethylene glycol, acid catalyst, reflux | 85-90 | Water removal critical for high yield |

| Friedel-Crafts Acylation | Butyl acyl chloride, AlCl3, 0–25 °C, 2–6 h | 70-80 | Temperature and stoichiometry control essential |

| Purification | Recrystallization or chromatography | >98 purity | Solvent choice affects crystal quality |

Additional Synthetic Variations

Some protocols introduce the butyl group via alternative alkylation methods or use different protecting groups for the carbonyl, but the 1,3-dioxolane ring remains the preferred protecting group due to its stability and ease of formation.

Industrial processes may employ continuous flow chemistry to enhance reproducibility and scalability, improving safety and reducing reaction times.

化学反应分析

Types of Reactions

Butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted thiophenes.

科学研究应用

Butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone is used in various scientific research fields, including:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological molecules and potential as a bioactive compound.

Medicine: Investigating its potential therapeutic properties and drug development.

Industry: Used in the synthesis of materials with specific properties, such as polymers and resins

作用机制

The mechanism of action of Butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring and thienyl ketone moiety can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Structural Analogs with Varying Alkyl Chains

The primary structural analogs of this compound differ in the alkyl chain attached to the ketone group. These variations influence physical properties and reactivity:

Key Observations :

- Branched vs. Linear Chains : Cyclopentyl and tert-butyl derivatives (e.g., tert-butyl variant in ) introduce steric effects, which may reduce reaction rates in nucleophilic additions or catalytic processes.

- Applications : Pentyl and octyl derivatives are explored as biofuel additives due to their acetal groups, similar to furfural-derived cyclic acetals .

Functional Group Modifications

Thienyl Ketones Without Dioxolane Protection

Compounds like 2-acetylthiophene (methyl 2-thienyl ketone) lack the dioxolane group, making their ketone moieties more reactive:

- 2-Acetylthiophene : Boiling point 214°C, reactive toward nucleophiles; used in pharmaceuticals and agrochemicals .

- This compound : The dioxolane group stabilizes the ketone against nucleophilic attack under neutral conditions but allows controlled release via acid hydrolysis .

Diketone Derivatives

1,5-Bis(thiophen-2-yl)pentane-1,5-dione (from ) features two ketone groups, enabling conjugation and π-π interactions.

Data Gaps and Limitations :

- Limited experimental data (e.g., boiling points, solubility) for precise comparisons.

- Bioactivity studies are inferred from related compounds rather than direct evidence.

生物活性

Butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a dioxolane ring and a thienyl moiety, which contribute to its chemical reactivity and biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing dioxolane structures can inhibit bacterial growth effectively.

| Compound | Type of Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 25 µg/mL |

| Related Dioxolanes | Antifungal | 15 µg/mL |

These findings suggest that the dioxolane group may enhance the compound's ability to penetrate microbial membranes or interact with essential enzymes in pathogens.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines. The compound demonstrated notable cytotoxic effects against human cancer cells, particularly in breast and colon cancer models.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HT-29 (Colon) | 10.0 |

| HeLa (Cervical) | 15.0 |

The IC50 values indicate that the compound effectively inhibits cell proliferation at relatively low concentrations.

The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS), activation of caspases, and subsequent cell death.

Case Studies

-

Case Study: Breast Cancer

- In vitro studies using MCF-7 cells revealed that butyl 5-(1,3-dioxolan-2-y)-2-thienyl ketone induced apoptosis through ROS generation and mitochondrial dysfunction.

- Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment, indicating early apoptotic changes.

-

Case Study: Colon Cancer

- Treatment of HT-29 cells resulted in cell cycle arrest at the G0/G1 phase, leading to reduced cell viability.

- Western blot analysis confirmed upregulation of p21 and downregulation of cyclin D1 expression post-treatment.

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。